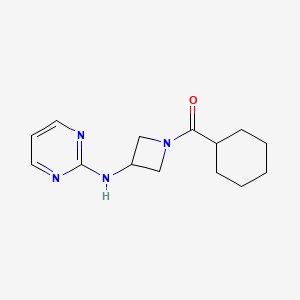

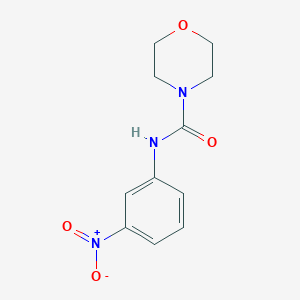

Cyclohexyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Synthesis Analysis

Pyrimidine derivatives can be synthesized from a variety of methods. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of analogues derived from the condensation of aromatic amines with N-phenylacetamide, incorporating pyrimidine and azetidinone structures, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit potential as precursors for designing new antibacterial and antituberculosis agents, underscoring the versatility of cyclohexyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone derivatives in medicinal chemistry (Chandrashekaraiah et al., 2014).

Antioxidant and Antifungal Properties

Unexpected products from condensation reactions have shown that certain derivatives possess moderate antifungal activity, with one compound exhibiting significantly higher efficacy than Nistatin against Cryptococcus neoformans. This highlights the compound's potential in antibacterial and antifungal applications (Rusnac et al., 2020).

Cytotoxic Activity Against Cancer Cell Lines

The synthesis of a pyrazolo[3,4-d]pyrimidine core derivative aimed at enhancing cytotoxic activity revealed significant inhibitory effects on breast, colon, and liver cancer cell lines. This compound also demonstrated potent inhibitory activity against various growth factor receptors, suggesting its potential in cancer therapy (Bakr & Mehany, 2016).

Coordination Chemistry for Novel Complexes

Research into rhenium(I) and (VII) complexes with cyclohexyl derivatives has led to the discovery of novel compounds with unique chemical structures and potential applications in coordination chemistry. These findings may contribute to the development of new materials or catalytic processes (Habarurema et al., 2019).

Mechanistic Insights into Organic Reactions

The study of haloalkyl-azetidinones has provided valuable insights into reaction mechanisms, showcasing the versatility of these compounds as intermediates for synthesizing highly functionalized molecules. This research underlines the importance of azetidinone derivatives in synthetic organic chemistry (Dejaegher & de Kimpe, 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

cyclohexyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFKHPMKSIEFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2809098.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2809108.png)

![N-(3,5-difluorobenzyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2809111.png)

![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2809112.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2809114.png)